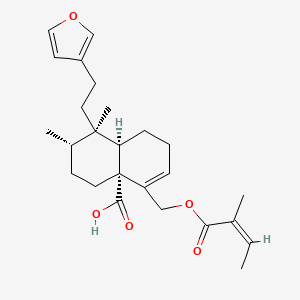![molecular formula C7H9NO B560837 6-Azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 108659-37-6](/img/structure/B560837.png)
6-Azabicyclo[3.2.1]oct-3-EN-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.1]oct-3-EN-7-one is a chemical compound with the molecular weight of 124.14 .
Synthesis Analysis
The synthesis of 6-Azabicyclo[3.2.1]oct-3-EN-7-one involves a three-step process starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one . The lactone ring of 6 is opened with amines to produce amides, which are then reduced with lithium aluminium hydride to form amino alcohols . This synthetic route can produce both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones .Molecular Structure Analysis
The InChI code for 6-Azabicyclo[3.2.1]oct-3-EN-7-one is 1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Azabicyclo[3.2.1]oct-3-EN-7-one include the opening of the lactone ring with amines to form amides, and the reduction of these amides with lithium aluminium hydride to produce amino alcohols .Physical And Chemical Properties Analysis
6-Azabicyclo[3.2.1]oct-3-EN-7-one is a liquid at room temperature . It has a molecular weight of 124.14 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : 8-Azabicyclo[3.2.1]oct-3-en-2-ones have been synthesized using asymmetric 1,3-dipolar cycloadditions, showing excellent diastereofacial selectivity. This process was confirmed through X-ray diffraction studies (Curtis, Ball, & Kulagowski, 2006).
Pharmacological Properties : Certain compounds like 2-azabicyclo[3.2.1]oct-3-enes exhibit low antimicrobial and hypotensive activity. These were synthesized from reactions involving 4-chloroalkyl-1,4-dihydropyridines or azepines (Gregory, Bullock, & Chen, 1985).
Stereoselective Reductions : The stereoselective reduction of certain derivatives like (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol has been accomplished, providing insight into the synthesis of optically active compounds (Philip, Pitner, Joo, Triggle, & Carroll, 1990).
Synthesis of Novel Compounds : Research on the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton has led to the synthesis of the 6-azabicyclo[3.2.1]octan-4-one system, demonstrating potential for creating new chemical structures (Holmes, Raithby, Thompson, Baxter, & Dixon, 1983).
Antimicrobial Activity : New pyrrolam A analogues synthesized through cascade reactions of azlactones showed good antimicrobial activity. These compounds offer a straightforward procedure for creating multicyclic semi-alkaloids (Parhizkar et al., 2017).
Chemical Synthesis Techniques : A novel protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride has been developed, highlighting advances in multi-component coupling reactions (Neumann et al., 2002).
Analgetic and Narcotic Antagonist Activities : 1-Phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgetic and narcotic antagonist activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Takeda et al., 1977).
Dopamine Transporter Inhibitors : The synthesis of 6-substituted 1-azabicyclo[3.2.1]octanes has opened up a new class of compounds with monoamine transporter inhibitory activity. This is particularly significant in the context of neurological disorders (Tamiz et al., 2000).
Safety And Hazards
Direcciones Futuras
The 6-Azabicyclo[3.2.1]oct-3-EN-7-one scaffold has significant potential in the field of drug discovery . Its unique structure makes it a challenging scaffold to acquire, but it has been applied as a key synthetic intermediate in several total syntheses . Future research may focus on developing new synthetic methodologies for this compound .
Propiedades
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-en-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHEEYKLRFBKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666965 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azabicyclo[3.2.1]oct-3-EN-7-one | |
CAS RN |
108659-37-6 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


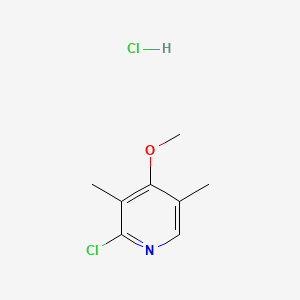

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)

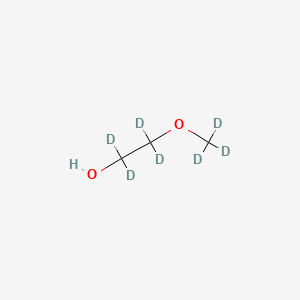
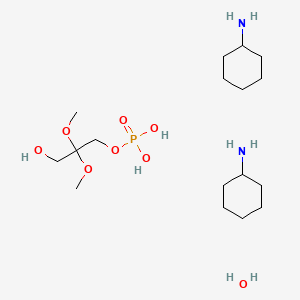
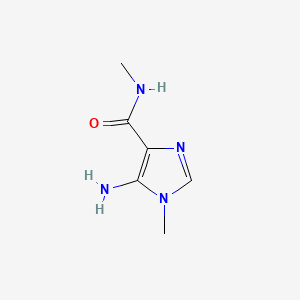
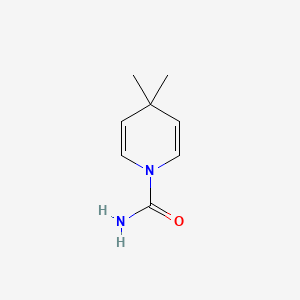
![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
